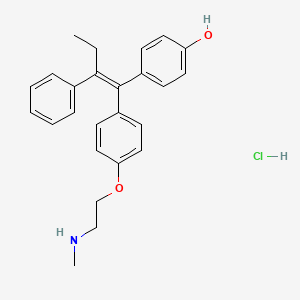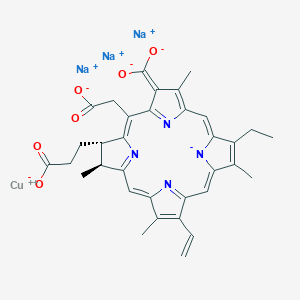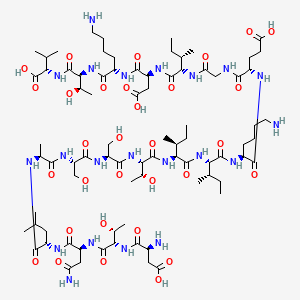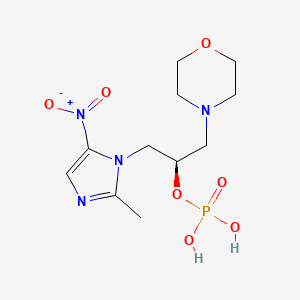
SDZ 220-581 Ammonium salt
Vue d'ensemble
Description
Applications De Recherche Scientifique
NMDA Receptor Antagonist
SDZ 220-581 Ammonium salt is an orally active, potent, competitive NMDA receptor antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane . The NMDA receptor is very important for controlling synaptic plasticity and memory function .
Neuropharmacology
In neuropharmacology, SDZ 220-581 Ammonium salt has been used in research to study its effects on seizures . In one study, it was found that SDZ 220-581 Ammonium salt treatment dose-dependently protects mice against maximal electroshock seizures (MES) . The time-course of protection by SDZ 220-581 is characterized by a rapid onset and long duration of action .
Membrane Transporter/Ion Channel Research
SDZ 220-581 Ammonium salt is also used in research related to membrane transporters and ion channels . These are proteins that assist in the movement of ions across biological membranes. They play crucial roles in many biological processes including cell signaling, nutrient transport, and homeostasis .
Neuronal Signaling
SDZ 220-581 Ammonium salt is used in neuronal signaling research . Neuronal signaling is the basis of the information flow in the nervous system. It is how neurons communicate with each other through synapses, where the signal is transmitted via neurotransmitters .
iGluR Research
SDZ 220-581 Ammonium salt is used in research related to ionotropic glutamate receptors (iGluRs) . iGluRs are ligand-gated ion channels that are activated by the neurotransmitter glutamate . They play key roles in a wide range of physiological and pathological processes, including learning and memory, and neurological disorders .
Pharmacological Characterization
SDZ 220-581 Ammonium salt has been used in the pharmacological characterization of NMDA receptor antagonists . This involves studying the interactions of the compound with the NMDA receptor and its effects on the function of the nervous system .
Mécanisme D'action
Target of Action
The primary target of SDZ 220-581 Ammonium salt is the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in neuronal signaling, particularly in synaptic plasticity and memory function.
Mode of Action
SDZ 220-581 Ammonium salt acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site on the receptor as the natural ligand (in this case, glutamate), but without activating the receptor. Instead, it prevents the receptor from being activated by glutamate, thereby inhibiting the receptor’s function .
Biochemical Pathways
By inhibiting the NMDA receptor, SDZ 220-581 Ammonium salt affects the glutamatergic signaling pathway . This pathway is involved in various downstream effects, including the regulation of synaptic plasticity, learning, and memory .
Pharmacokinetics
SDZ 220-581 Ammonium salt is orally active , indicating that it can be administered orally and is able to reach its target in the body via the bloodstream . .
Result of Action
In animal studies, treatment with SDZ 220-581 Ammonium salt has been shown to protect against seizures . Specifically, it was found to protect mice against maximal electroshock seizures in a dose-dependent manner . This suggests that the compound could potentially be useful in the treatment of conditions characterized by overexcitation of neurons, such as epilepsy.
Propriétés
IUPAC Name |
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO5P.H3N/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H3/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKZYMJZKPLCNJ-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SDZ 220-581 Ammonium salt | |
CAS RN |
179411-94-0 | |
| Record name | 179411-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















